molecular formula C19H20F2N2O4 B8732359 N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide

N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide

Cat. No. B8732359
M. Wt: 378.4 g/mol
InChI Key: JTTVWCHWXMNGCU-UHFFFAOYSA-N
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Patent
US08546613B2

Procedure details

70.0 g of N′-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-methoxy-3-methylbenzohydrazide (A1) are suspended in 350 ml of dichloromethane. 105 ml of boron tribromide are then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The resultant solution is subsequently carefully decanted into one litre of ice-water. The aqueous phase is extracted twice with 500 ml of ethyl acetate. The combined organic phases are then extracted once with 300 ml of water, dried over sodium sulfate and subsequently filtered. The filtrate is concentrated in vacuo. The resultant residue is, then recrystallised from 500 ml of acetonitrile using activated carbon, giving 32.2 g of the title compound as colourless solid having a melting point of 187.4° C. (MS: 365 (MH+), TLC: Rf=0.29 (cyclohexane/methyl tert-butyl ether 1:4, parts by volume).
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:27])[C:10]([NH:12][NH:13][C:14](=[O:26])[C:15]2[CH:20]=[CH:19][C:18]([O:21]C)=[C:17]([CH3:23])[C:16]=2[CH2:24][CH3:25])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:27])[C:10]([NH:12][NH:13][C:14](=[O:26])[C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([CH3:23])[C:16]=2[CH2:24][CH3:25])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)NNC(C1=C(C(=C(C=C1)OC)C)CC)=O)O
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solution is subsequently carefully decanted into one litre of ice-water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with 500 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are then extracted once with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from 500 ml of acetonitrile using activated carbon

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)NNC(C1=C(C(=C(C=C1)O)C)CC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.